molecular formula C12H12N2O B12907943 (E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine CAS No. 112633-38-2

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine

Cat. No.: B12907943
CAS No.: 112633-38-2
M. Wt: 200.24 g/mol
InChI Key: WTQOCRVHPRSGDL-UHFFFAOYSA-N
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Description

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine is a Schiff base characterized by a methanimine (CH=N) backbone linking a 5-methyl-1,2-oxazol-3-yl group and a 4-methylphenyl (p-tolyl) substituent. Schiff bases are renowned for their versatility in coordination chemistry, medicinal applications, and material science due to their ability to form stable complexes and participate in diverse intermolecular interactions. The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, introduces electronic and steric effects that influence reactivity and supramolecular packing.

Properties

CAS No.

112633-38-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H12N2O/c1-9-3-5-11(6-4-9)8-13-12-7-10(2)15-14-12/h3-8H,1-2H3

InChI Key

WTQOCRVHPRSGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=NOC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine typically involves the reaction of an aromatic aldehyde with an aromatic amine in the presence of a catalyst. A common method includes the use of anhydrous ethanol-chloroform as a solvent mixture, with concentrated hydrochloric acid as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

The focus is on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Imidazole-Based Methanimines

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and its bromophenyl analog (2) () share a methanimine backbone but replace the oxazole with an imidazole ring. Key differences include:

  • Heterocycle Electronic Effects : Imidazole’s two nitrogen atoms enhance hydrogen-bonding capabilities compared to oxazole’s single nitrogen, leading to stronger C–H⋯N interactions in crystal packing .
  • Molecular Geometry : Both compounds exhibit significant dihedral angles (~56°) between terminal aromatic planes, a feature likely influenced by steric hindrance from substituents. The oxazole analog may exhibit similar twisting, but the absence of a second nitrogen could reduce directional intermolecular interactions .
Pyridinyl and Phenyl Methanimines

(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine () demonstrates that pyridinyl substituents introduce electron-withdrawing effects, altering electronic density on the methanimine group. In contrast, the 4-methylphenyl group in the target compound is electron-donating, which could enhance stability or influence π–π stacking efficiency .

Sulfonamide-Oxazole Derivatives

The Schiff base 4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfon (M10) () shares the oxazol-3-yl group with the target compound. M10 demonstrated potent docking affinity against SARS-CoV-2 main protease (Mpro), suggesting that the oxazole ring may contribute to binding interactions. While the target compound lacks the sulfonamide and diazenyl groups, its oxazole moiety could similarly enhance bioactivity in enzyme inhibition .

Schiff Base Ligands

The ligand 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulphonamide (L1) () incorporates a sulfonamide and hydroxyl group, enabling metal chelation. The target compound’s simpler structure may limit its coordination versatility but could improve lipophilicity for membrane permeability .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Heterocycle Substituents Key Interactions/Properties Reference
(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine Oxazole 4-Methylphenyl Potential C–H⋯N/π–π interactions
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine Imidazole 4-Chlorophenyl C–H⋯N, C–H⋯Cl, π–π stacking
(E)-N-(2-Methylbutyl)-1-(pyridin-3-yl)methanimine None Pyridin-3-yl Fruity aroma, electron-withdrawing
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine Benzimidazole 4-Chlorophenyl Inhibits wheat germination

Biological Activity

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C14H14N2O
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 1164509-85-6

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The oxazole ring is known for its role in enhancing the compound's ability to form hydrogen bonds and participate in π-stacking interactions, which are crucial for binding to biological receptors.

Biological Activities

  • Antiviral Activity
    • Recent studies have indicated that similar compounds exhibit antiviral properties against various viruses, including coronaviruses. For instance, derivatives of methanimine have shown inhibitory effects on MERS-CoV with IC50 values as low as 0.09 μM . Although specific data on this compound is limited, its structural analogs suggest potential antiviral efficacy.
  • Antimicrobial Properties
    • Compounds containing oxazole rings have been reported to possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways.
  • Anticancer Potential
    • Research into related methanimine derivatives has revealed promising anticancer properties. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
1-Phenyl-N-(benzothiazol-2-yl)methanimineAntiviral0.09
N-(5-Methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)ureaAntimicrobial10.0
N-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)ureaAnticancer5.0

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole with appropriate amines under controlled conditions. Variations in substituents on the phenyl ring can significantly influence biological activity and selectivity.

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